molecular formula C8H11NO3 B8710243 N-methoxy-N,2-dimethylfuran-3-carboxamide

N-methoxy-N,2-dimethylfuran-3-carboxamide

Cat. No. B8710243
M. Wt: 169.18 g/mol
InChI Key: VBXWJLBRCVALCA-UHFFFAOYSA-N
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Patent
US09133178B2

Procedure details

A mixture of methoxymethylamine hydrochloride (5.85 g, 60.0 mmol) and triethylamine (16.73 ml, 120 mmol) in dichloromethane (100 ml) was stirred at 0° C. A solution of 2-methyl-3-furancarbonyl chloride (7.23 g, 50 mmol) in dichloromethane (20 ml) was added and the reaction mixture was stirred at room temperature for 30 minutes. The reaction mixture was diluted with water. The organic layer was separated, washed with saturated sodium hydrogen carbonate solution, water and brine, dried and evaporated to give the title compound as an oil (6.7 g, 79%); LC/MS [M+H]+=170.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
16.73 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.23 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3]CN.C([N:8]([CH2:11]C)CC)C.[CH3:13][C:14]1[O:15][CH:16]=[CH:17][C:18]=1[C:19](Cl)=[O:20]>ClCCl.O>[CH3:11][N:8]([O:3][CH3:2])[C:19]([C:18]1[CH:17]=[CH:16][O:15][C:14]=1[CH3:13])=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
Cl.COCN
Name
Quantity
16.73 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.23 g
Type
reactant
Smiles
CC=1OC=CC1C(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=C(OC=C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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